molecular formula C4H9BrO2 B145963 2-Bromo-1,1-dimethoxyethane CAS No. 7252-83-7

2-Bromo-1,1-dimethoxyethane

Cat. No.: B145963
CAS No.: 7252-83-7
M. Wt: 169.02 g/mol
InChI Key: FUSFWUFSEJXMRQ-UHFFFAOYSA-N
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Description

2-Bromo-1,1-dimethoxyethane, also known as this compound, is a useful research compound. Its molecular formula is C4H9BrO2 and its molecular weight is 169.02 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 73700. The United Nations designated GHS hazard class pictogram is Flammable;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Properties and Reactions

  • Synthesis and Handling : 2-Azido-1,1-dimethoxyethane, related to 2-Bromo-1,1-dimethoxyethane, can be prepared using 1-bromo-2,2-dimethoxyethane, showcasing its potential in synthetic chemistry. This compound must be handled with caution due to its explosive nature and stored at low temperatures under an inert atmosphere (Langer, 2008).

  • Gas Phase NMR Studies : The conformation of dimethoxyethane, a compound similar to this compound, has been studied in the gas phase using NMR, highlighting its structural dynamics in different phases (Abe & Inomata, 1991).

  • Reduction of Malonate Derivatives : Borane–dimethoxyethane, generated from sodium borohydride–bromine mixtures, efficiently reduces malonate derivatives to 1,3-diols, indicating its use in organic synthesis (Tudge et al., 2008).

  • Conformational Energy Maps : Studies on dimethoxymethane, structurally similar to this compound, have provided insights into its conformational energy map, contributing to the understanding of molecular interactions and stabilities (Wiberg & Murcko, 1989).

  • Cation Complex Conformation : Research on 1,2-dimethoxyethane complex formation with cations revealed distinct conformations based on the type of cation involved, demonstrating the compound's responsiveness to different ionic environments (Fukushima & Chibahara, 1993).

  • Etherification of Hydroxyl Compounds : 1,2-Dimethoxyethane has been explored as an etherification agent in the synthesis of methyl ethers from biomass-derived hydroxyl compounds, showcasing its potential in green chemistry applications (Che et al., 2015).

Application in Nanoparticle Synthesis

  • Synthesis of Silicon Nanoparticles : A method using dimethoxyethane for preparing silicon nanoparticles via a solution reaction has been developed, indicating its role in nanotechnology (Neiner et al., 2006).

Conformational Studies

  • Conformational Stability in Gas Phase : The energy difference between different conformers of 1,2-dimethoxyethane was experimentally determined, providing insights into the stability and behavior of similar compounds in the gas phase (Yoshida et al., 1996).

  • Raman Spectroscopy in Liquid Phase and Aqueous Solutions : The conformation of 1,2-dimethoxyethane in liquid and aqueous solutions was studied, offering information on how solvents affect the conformation of such compounds (Goutev et al., 2000).

  • Vinyl Ester Synthesis and Reactions : The synthesis and reactions of new vinyl esters, including ethers and esters of 2-bromo-3-hydroxyacrolein, were studied, contributing to organic synthesis knowledge (Shostakovskii et al., 1961).

  • Synthesis of Intermediates for Pomeranz‐Fritsch Reaction : The synthesis of dimethyl α-arylimino-, α-alkylamino-, and α-carbodiimido-acetals from 1-chloro-2,2-dimethoxyethane, highlights the compound's relevance in advanced organic synthesis (Katritzky et al., 1994).

  • Hydrogen Bonding in Aqueous Solutions : The study of hydrogen bonding in concentrated aqueous solutions of 1,2-dimethoxyethane revealed the formation of water clusters and provided insights into the hydration structure in solutions (Nickolov et al., 2001).

Safety and Hazards

2-Bromo-1,1-dimethoxyethane is a flammable liquid and vapor. It is toxic if swallowed and can cause skin and eye irritation. It is harmful if inhaled and may cause respiratory irritation . It may also lead to pulmonary edema, cause dizziness or suffocation, and may cause a burning sensation in the chest .

Future Directions

2-Bromo-1,1-dimethoxyethane is a brominated pharmaceutical intermediate. The pharmaceutical and pharmaceutical intermediate industries currently require nearly 60 products containing bromine. At present, the pharmaceutical industry requires about 16,000 tons of bromine per year. With the improvement and progress of industrial technology, the market will gradually expand, and bromine-consuming pharmaceutical intermediates will have a larger development .

Biochemical Analysis

Biochemical Properties

2-Bromo-1,1-dimethoxyethane plays a significant role in biochemical reactions, particularly in the synthesis of 2,3-O-acetal via reaction with 2,3-diol in the presence of 10-camphorsulphonic acid . It interacts with various enzymes and proteins, facilitating the formation of acetal compounds. The nature of these interactions involves the bromine atom in this compound acting as a leaving group, allowing the formation of new chemical bonds with other biomolecules.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound can bind to specific enzymes, leading to their inhibition or activation. This binding interaction can result in changes in gene expression, affecting various cellular processes. For example, this compound has been used in the synthesis of aldehyde-substituted prodrugs via TFA-mediated deacetalization . This process highlights the compound’s ability to modify biomolecules and influence their activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is stable under specific conditions, but its degradation can lead to the formation of by-products that may affect cellular processes . Understanding these temporal effects is essential for optimizing experimental conditions and ensuring accurate results in biochemical research.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating specific cellular pathways. At higher doses, it can lead to toxic or adverse effects. For instance, symptoms of overexposure to this compound may include headache, dizziness, tiredness, nausea, and vomiting . These dosage-dependent effects are crucial for determining the compound’s safety and efficacy in preclinical studies.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound’s metabolic flux and the levels of metabolites it produces can influence cellular function and overall metabolic activity . Understanding these pathways is essential for elucidating the compound’s role in biochemical processes and its potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical factors that determine its efficacy and safety. The compound interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes . These interactions can affect the compound’s localization and accumulation within different cellular compartments, influencing its overall activity and function.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with other biomolecules and its overall biochemical effects.

Properties

IUPAC Name

2-bromo-1,1-dimethoxyethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9BrO2/c1-6-4(3-5)7-2/h4H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUSFWUFSEJXMRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CBr)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2064608
Record name Ethane, 2-bromo-1,1-dimethoxy-
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Molecular Weight

169.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7252-83-7
Record name 2-Bromo-1,1-dimethoxyethane
Source CAS Common Chemistry
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Record name Ethane, 2-bromo-1,1-dimethoxy-
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Record name 2-Bromo-1,1-dimethoxyethane
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Record name Ethane, 2-bromo-1,1-dimethoxy-
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Record name Ethane, 2-bromo-1,1-dimethoxy-
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Record name 2-bromo-1,1-dimethoxyethane
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Record name 2,2-Dimethoxybromoethane
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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